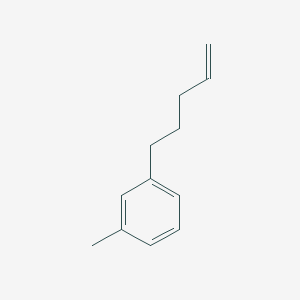

5-(3-Methylphenyl)-1-pentene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)-1-pentene is an organic compound with the chemical formula C12H16. It is commonly known as 3-methyl-1-penten-5-ylbenzene or 3-methylstyrene. This compound is used in the production of polymers, plastics, and resins. It is also used in the synthesis of various organic compounds.

Scientific Research Applications

Isomerization and Synthesis

- Isomerization Reactions Using Ruthenium Catalysts : A study described the isomerization reaction of olefins, including compounds structurally similar to 5-(3-Methylphenyl)-1-pentene, using RuClH(CO)(PPh3)3 as a catalyst. This process facilitates the migration of double bonds in unsaturated compounds, producing deconjugated compounds and conjugated enyne and diene structures. These reactions are valuable in synthetic organic chemistry for generating versatile synthetic intermediates (Wakamatsu et al., 2000).

Polymerization and Material Science

- Polymerization Catalyzed by Zirconium Complexes : Research into the polymerization of 1-pentene and 4-methyl-1-pentene using ansa-zirconocene catalysts demonstrated the production of isotactic polymers. These findings are significant for the development of new polymeric materials with specific structural properties. The study highlights the influence of catalyst structure on polymerization activity and polymer properties, which is relevant for designing materials with desired characteristics (Camille Descour et al., 2011).

Enantioselective Catalysis

- Enantioselective Acylation in Ionic Liquid Solvents : A novel approach to lipase-catalyzed transesterification was demonstrated, highlighting the efficiency of using ionic liquids as solvents for enantioselective acylation. This method, applied to compounds related to this compound, showcases the potential of biocatalysis in producing optically pure compounds under environmentally benign conditions (T. Itoh et al., 2002).

Photochemical Studies

- Photochemical Properties and Applications : The study of photochemical reactions of diarylethene derivatives, which are structurally related to this compound, revealed insights into the photochromic and fluorescent properties of these compounds. This research has implications for the development of materials for optical recording media, indicating the potential of such organic compounds in information storage technology (Anyin Chen et al., 2009).

properties

IUPAC Name |

1-methyl-3-pent-4-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3,6-7,9-10H,1,4-5,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFLAPWVCUEOGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539232 |

Source

|

| Record name | 1-Methyl-3-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51125-15-6 |

Source

|

| Record name | 1-Methyl-3-(pent-4-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)